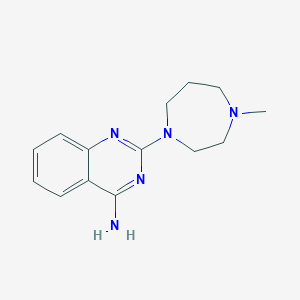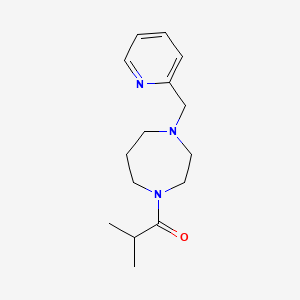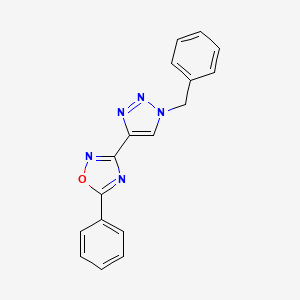
3-(1-benzyl-1H-1,2,3-triazol-4-yl)-5-phenyl-1,2,4-oxadiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(1-benzyl-1H-1,2,3-triazol-4-yl)-5-phenyl-1,2,4-oxadiazole is a chemical compound that has been widely studied for its potential applications in various scientific fields. This compound is a triazole derivative that has been synthesized using various methods. It has been found to exhibit significant biological activity, making it an important molecule for scientific research.
作用機序
The exact mechanism of action of 3-(1-benzyl-1H-1,2,3-triazol-4-yl)-5-phenyl-1,2,4-oxadiazole is not yet fully understood. However, it has been suggested that the compound may work by inhibiting certain enzymes or proteins that are involved in various biological processes. For example, it has been found to inhibit the activity of certain kinases, which are involved in cell signaling pathways. It has also been found to inhibit the activity of certain enzymes that are involved in DNA replication.
Biochemical and Physiological Effects:
The compound this compound has been found to exhibit various biochemical and physiological effects. For example, it has been found to inhibit the growth of various cancer cells, including lung cancer, breast cancer, and colon cancer cells. It has also been found to exhibit antimicrobial and antifungal properties, making it a potential candidate for the development of new antibiotics. Additionally, it has been found to exhibit anti-inflammatory properties, which may make it useful in the treatment of various inflammatory diseases.
実験室実験の利点と制限
One of the main advantages of using 3-(1-benzyl-1H-1,2,3-triazol-4-yl)-5-phenyl-1,2,4-oxadiazole in lab experiments is its potential to exhibit significant biological activity. This makes it a valuable tool for researchers who are studying various biological processes. Additionally, the compound is relatively easy to synthesize, which makes it accessible to a wide range of researchers.
However, there are also some limitations to using this compound in lab experiments. For example, it may exhibit toxicity at high concentrations, which can limit its usefulness in certain applications. Additionally, the exact mechanism of action of the compound is not yet fully understood, which can make it difficult to interpret experimental results.
将来の方向性
There are many potential future directions for research on 3-(1-benzyl-1H-1,2,3-triazol-4-yl)-5-phenyl-1,2,4-oxadiazole. One promising area of research is the development of new drugs based on the compound's biological activity. Another potential direction is the study of the compound's mechanism of action, which may lead to a better understanding of various biological processes. Additionally, further research may be needed to fully explore the compound's potential applications in various scientific fields.
合成法
The synthesis of 3-(1-benzyl-1H-1,2,3-triazol-4-yl)-5-phenyl-1,2,4-oxadiazole has been achieved using different methods. One of the most commonly used methods involves the reaction of benzyl azide and phenylacetylene with copper (I) iodide as a catalyst in a solvent such as dimethylformamide. This reaction leads to the formation of the triazole ring, which is then cyclized with the help of phosphorus oxychloride to form the oxadiazole ring. The yield of this reaction is typically around 70-80%.
科学的研究の応用
The compound 3-(1-benzyl-1H-1,2,3-triazol-4-yl)-5-phenyl-1,2,4-oxadiazole has been extensively studied for its potential applications in various scientific fields. One of the most promising areas of research has been in the field of medicinal chemistry. The compound has been found to exhibit significant biological activity, including antitumor, antimicrobial, and antifungal properties. It has also been found to exhibit inhibitory effects on various enzymes, making it a potential candidate for the development of new drugs.
特性
IUPAC Name |
3-(1-benzyltriazol-4-yl)-5-phenyl-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N5O/c1-3-7-13(8-4-1)11-22-12-15(19-21-22)16-18-17(23-20-16)14-9-5-2-6-10-14/h1-10,12H,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUKMASUHKOTEJL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=C(N=N2)C3=NOC(=N3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-pyrrolidinyl[6-(1H-pyrrol-1-yl)-3-pyridyl]methanone](/img/structure/B7548720.png)
![N~1~-{1-methyl-2-oxo-2-[4-(2-pyridyl)piperazino]ethyl}-1-cyclobutanecarboxamide](/img/structure/B7548725.png)


![N-[4-(acetylamino)phenyl]-1-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxamide](/img/structure/B7548745.png)
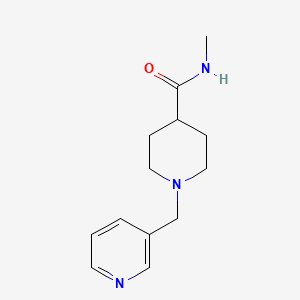
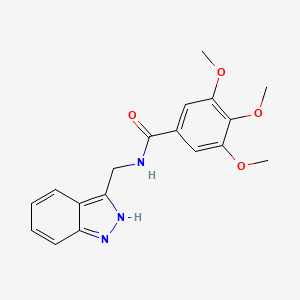


![2-{[4-(4-Methoxyphenyl)piperazin-1-yl]carbonyl}-8-methylimidazo[1,2-a]pyridine](/img/structure/B7548786.png)
![1-[3-(Propionylamino)benzoyl]piperidine-3-carboxylic acid](/img/structure/B7548787.png)
